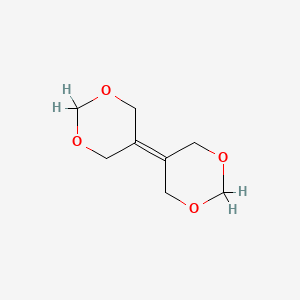
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane is an organic compound characterized by its unique structure, which includes two dioxane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,3-dioxane derivatives with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Dimethylamino-2,4-bis[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan: A compound with a similar dioxane structure but with additional functional groups.
2-[2-Anilino-5-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-1-cyclopenten-1-yl]-N-phenylacetamide: Another compound with a dioxane ring, used in different applications.
Uniqueness
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane is unique due to its specific dioxane ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propriétés
| 86251-75-4 | |
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
5-(1,3-dioxan-5-ylidene)-1,3-dioxane |
InChI |
InChI=1S/C8H12O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1-6H2 |
Clé InChI |
UGBAVGAIKBECAM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C2COCOC2)COCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
